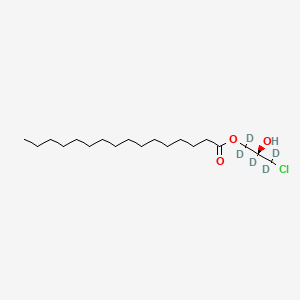
(S)-1-Chloro-3-(hexadecyloxy)propan-2-ol-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-Chloro-3-(hexadecyloxy)propan-2-ol-d5 is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, such as increased stability and resistance to metabolic degradation. The presence of deuterium can also help in tracing and studying metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Chloro-3-(hexadecyloxy)propan-2-ol-d5 typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (S)-1-Chloro-3-(hexadecyloxy)propan-2-ol.
Deuteration: The hydrogen atoms in the compound are replaced with deuterium atoms through a process known as deuteration. This can be achieved using deuterated reagents or solvents under specific reaction conditions.
Industrial Production Methods: Industrial production of deuterated compounds like this compound often involves large-scale deuteration processes. These processes are optimized for high yield and purity, and they may use specialized equipment to handle deuterated reagents and solvents.
Chemical Reactions Analysis
Types of Reactions: (S)-1-Chloro-3-(hexadecyloxy)propan-2-ol-d5 can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form different alcohols or hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are often employed.
Major Products:
Substitution: Formation of ethers or other substituted derivatives.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkanes or other reduced products.
Scientific Research Applications
(S)-1-Chloro-3-(hexadecyloxy)propan-2-ol-d5 has several applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetics.
Industry: Utilized in the production of deuterated materials for various industrial applications.
Mechanism of Action
The mechanism of action of (S)-1-Chloro-3-(hexadecyloxy)propan-2-ol-d5 involves its interaction with specific molecular targets and pathways. The presence of deuterium can alter the compound’s metabolic stability and reactivity, making it useful for studying metabolic processes and drug interactions. The exact molecular targets and pathways depend on the specific application and context of the research.
Comparison with Similar Compounds
(S)-1-Chloro-3-(hexadecyloxy)propan-2-ol: The non-deuterated version of the compound.
(S)-1-Chloro-3-(octadecyloxy)propan-2-ol: A similar compound with a longer alkyl chain.
(S)-1-Chloro-3-(dodecyloxy)propan-2-ol: A similar compound with a shorter alkyl chain.
Uniqueness: The uniqueness of (S)-1-Chloro-3-(hexadecyloxy)propan-2-ol-d5 lies in its deuterium content, which provides enhanced stability and resistance to metabolic degradation. This makes it particularly valuable in research applications where tracing and studying metabolic pathways are essential.
Properties
Molecular Formula |
C19H37ClO3 |
|---|---|
Molecular Weight |
354.0 g/mol |
IUPAC Name |
[(2S)-3-chloro-1,1,2,3,3-pentadeuterio-2-hydroxypropyl] hexadecanoate |
InChI |
InChI=1S/C19H37ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(21)16-20/h18,21H,2-17H2,1H3/t18-/m1/s1/i16D2,17D2,18D |
InChI Key |
CHBIHFLJUKBYRJ-YXJZIHALSA-N |
Isomeric SMILES |
[2H][C@](C([2H])([2H])OC(=O)CCCCCCCCCCCCCCC)(C([2H])([2H])Cl)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(E)-2-(benzenesulfonyl)ethenyl]-4-methyl-1,2,4-triazol-3-one](/img/structure/B12379753.png)
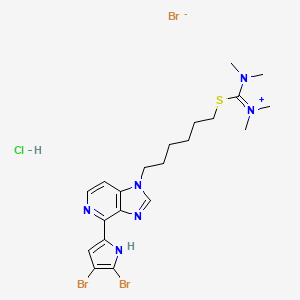
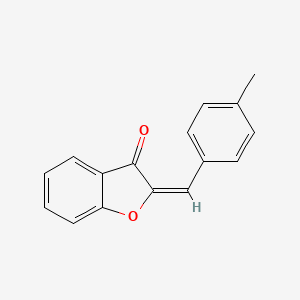
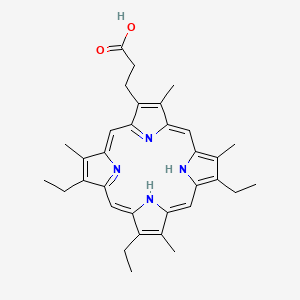
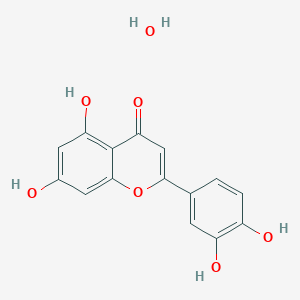
![1-Methyl-4-[[1-(2-phenylethyl)tetrazol-5-yl]-pyridin-3-ylmethyl]piperazine](/img/structure/B12379790.png)
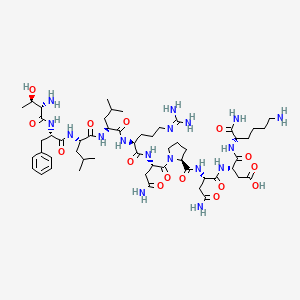
![(2S)-2-[(Z)-[1-(2-amino-5-methyl-1,3-thiazol-4-yl)-2-[[(3S)-2,2-dimethyl-4-oxo-1-sulfooxyazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-3-[4-[N'-[(3R)-pyrrolidin-3-yl]carbamimidoyl]phenoxy]propanoic acid](/img/structure/B12379807.png)
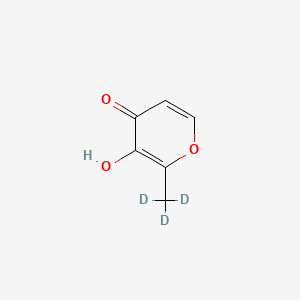
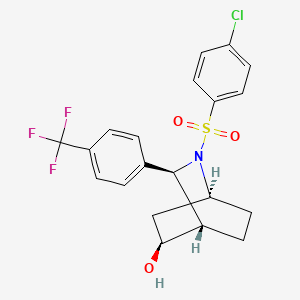

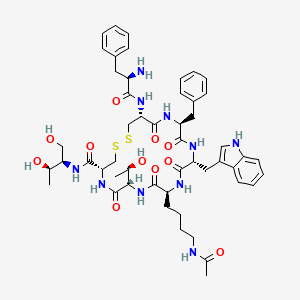
![N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[(7-ethyl-7-hydroxy-5-methyl-6-oxo-8-propan-2-ylpteridin-2-yl)amino]-3-methoxybenzamide](/img/structure/B12379854.png)
